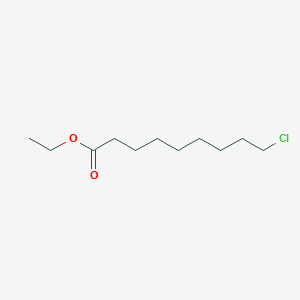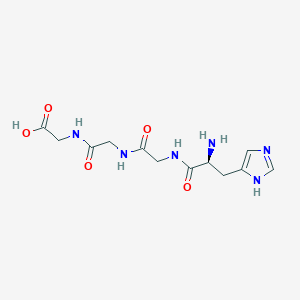
Ethylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridine and its derivatives are known for their broad range of pharmaceutical properties and industrial applications
Métodos De Preparación
The synthesis of 1-ethylacridine typically involves the alkylation of acridine. One common method is the reaction of acridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 1-ethylacridine can yield 9,10-dihydroacridine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted acridines.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biology: Acridine derivatives, including 1-ethylacridine, are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: Due to its DNA-intercalating properties, 1-ethylacridine has been investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Acridine derivatives are used in the production of dyes and pigments. 1-Ethylacridine, with its unique chemical properties, can be used in the synthesis of fluorescent dyes and other industrial chemicals.
Mecanismo De Acción
The primary mechanism by which 1-ethylacridine exerts its effects is through DNA intercalation. This involves the insertion of the acridine molecule between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and repair.
Comparación Con Compuestos Similares
1-Ethylacridine can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Quinacrine: Used as an antimalarial drug and for treating giardiasis.
What sets 1-ethylacridine apart is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to other acridine derivatives.
Propiedades
Número CAS |
64828-44-0 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
Clave InChI |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


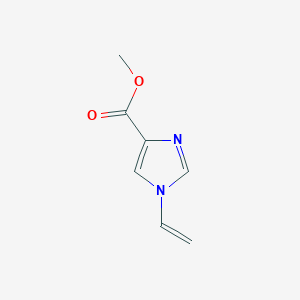




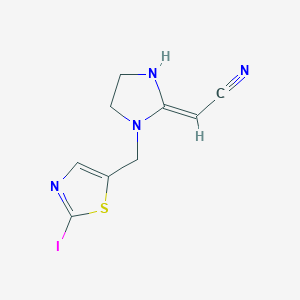
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
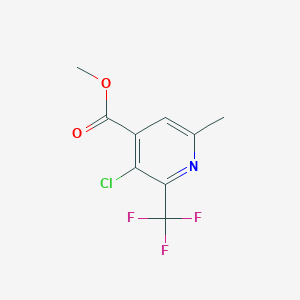
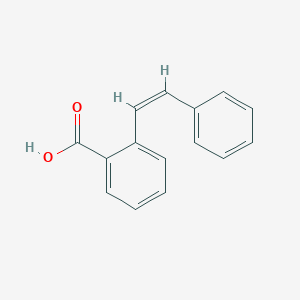
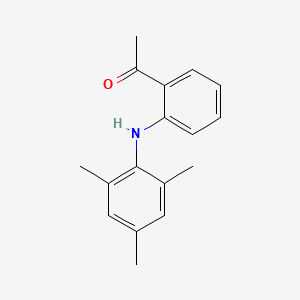
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
